molecular formula C10H13ClN2O2 B2606043 2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride CAS No. 348143-67-9

2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride

Cat. No.: B2606043
CAS No.: 348143-67-9
M. Wt: 228.68
InChI Key: BNQHLSMBCLCAQQ-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride is a versatile small molecule scaffold used primarily in research and development. This compound, with the chemical formula C10H13ClN2O2, is known for its applications in various scientific fields due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with ammonium acetate and potassium cyanide in an aqueous medium. The reaction proceeds through a Strecker synthesis mechanism, forming the corresponding aminonitrile, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted aromatic compounds, primary amines, and various nitrile derivatives .

Scientific Research Applications

2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride is widely used in scientific research due to its versatile nature. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic applications, including as intermediates in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved include inhibition of enzyme activity, receptor antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetonitrile: Similar in structure but lacks the amino group.

    2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile: The base form without the hydrochloride salt.

    2-{[(2,4-dimethoxyphenyl)methyl]amino}acetonitrile hydrochloride: A related compound with a different substitution pattern.

Uniqueness

2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development .

Properties

IUPAC Name

2-amino-2-(2,4-dimethoxyphenyl)acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2;/h3-5,9H,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQHLSMBCLCAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C#N)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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